Tebapivat

Description

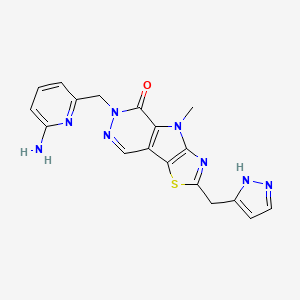

Structure

3D Structure

Properties

Molecular Formula |

C18H16N8OS |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

10-[(6-amino-2-pyridinyl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one |

InChI |

InChI=1S/C18H16N8OS/c1-25-15-12(16-17(25)23-14(28-16)7-10-5-6-20-24-10)8-21-26(18(15)27)9-11-3-2-4-13(19)22-11/h2-6,8H,7,9H2,1H3,(H2,19,22)(H,20,24) |

InChI Key |

DIUOELXIXSCFCR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=NN(C2=O)CC3=NC(=CC=C3)N)C4=C1N=C(S4)CC5=CC=NN5 |

Origin of Product |

United States |

Foundational & Exploratory

Tebapivat's Mechanism of Action in Red Blood Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebapivat (formerly AG-946) is an investigational, orally administered, potent, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2][3] It is in development for the treatment of various hemolytic anemias, including sickle cell disease (SCD) and myelodysplastic syndromes (MDS).[2][4] This technical guide provides an in-depth exploration of this compound's core mechanism of action in red blood cells (RBCs), summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways.

The rationale for activating pyruvate kinase in RBCs stems from the enzyme's critical role in the final step of glycolysis. This metabolic pathway is the sole source of ATP for mature erythrocytes, which lack mitochondria. By enhancing the activity of pyruvate kinase, this compound aims to increase ATP production and decrease the levels of 2,3-diphosphoglycerate (2,3-DPG), thereby improving RBC health and function in disease states.[5]

Core Mechanism of Action: Allosteric Activation of Pyruvate Kinase

This compound is a synthetic, small molecule that acts as an allosteric activator of the R-type isoform of pyruvate kinase (PKR), which is expressed in red blood cells.[1] Allosteric activation means that this compound binds to a site on the enzyme that is distinct from the active site where the substrate, phosphoenolpyruvate (PEP), binds.[5][6] This binding event induces a conformational change in the enzyme, leading to increased catalytic activity.

While the crystal structure of this compound bound to PKR is not publicly available, extensive research on the structurally similar first-generation PKR activator, mitapivat (AG-348), provides significant insight into the likely mechanism. Mitapivat binds to a pocket at the dimer-dimer interface of the PKR tetramer.[6] This binding stabilizes the active R-state conformation of the enzyme, enhancing its activity.[6] This is a different allosteric site than that used by the endogenous activator, fructose-1,6-bisphosphate (FBP).[5][6] this compound's activation of PKR leads to a more efficient conversion of PEP to pyruvate, which is coupled to the production of ATP.

The increased activity of PKR has two major downstream consequences within the red blood cell:

-

Increased ATP Production: The direct result of enhanced glycolytic flux is an increase in the intracellular concentration of ATP.[5] ATP is crucial for maintaining RBC membrane integrity, flexibility, and ion gradients through ATP-dependent pumps.

-

Decreased 2,3-DPG Levels: The increased conversion of upstream glycolytic intermediates, including 1,3-diphosphoglycerate, into pyruvate reduces the substrate available for the Rapoport-Luebering shunt, the pathway responsible for synthesizing 2,3-DPG. This leads to a decrease in the intracellular concentration of 2,3-DPG.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action in red blood cells.

Quantitative Data from Clinical Trials

A Phase 1 study of this compound in patients with sickle cell disease demonstrated dose-dependent effects on ATP and 2,3-DPG levels, as well as improvements in hemoglobin and markers of hemolysis.

| Parameter | 2 mg this compound (Once Daily) | 5 mg this compound (Once Daily) |

| Mean Change in Hemoglobin (g/dL) at Day 28 | 1.2 (SD 0.41) | 1.9 (SD 0.69) |

| Mean Percent Increase in ATP from Baseline at Day 28 | 46.3% (SD 29.08) | 67.8% (SD 30.92) |

| Mean Percent Reduction in 2,3-DPG from Baseline at Day 28 | 20.91% (SD 7.10) | 29.44% (SD 12.67) |

Experimental Protocols

Measurement of ATP and 2,3-DPG in Human Erythrocytes by LC-MS/MS

This method allows for the simultaneous and reliable quantification of ATP and 2,3-DPG from human whole blood.

1. Sample Preparation:

-

Collect whole blood in K2EDTA tubes.

-

For analysis, spike whole blood samples with stable isotope-labeled internal standards for ATP and 2,3-DPG.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., ice-cold methanol or acetonitrile).

-

Vortex vigorously to ensure thorough mixing and complete protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

2. LC-MS/MS Analysis:

-

Chromatography: Employ a Zwitterionic Ion Chromatography-Hydrophilic Interaction Chromatography (ZIC-HILIC) column for separation.

-

Mobile Phase: Use a gradient elution with a suitable buffer system, such as ammonium acetate in water and an organic solvent like acetonitrile.

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify ATP, 2,3-DPG, and their respective internal standards.

3. Quantification:

-

Construct calibration curves using known concentrations of ATP and 2,3-DPG standards.

-

Calculate the concentrations of ATP and 2,3-DPG in the samples by comparing their peak area ratios to the internal standards against the calibration curves.

Experimental Workflow for ATP/2,3-DPG Measurement

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Agios Pharmaceuticals Advances this compound for Sickle Cell Disease and Hemolytic Anemias [trial.medpath.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound by Agios Pharmaceuticals for Sickle Cell Disease: Likelihood of Approval [pharmaceutical-technology.com]

- 5. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thalassaemia.org.cy [thalassaemia.org.cy]

An In-depth Technical Guide to Pyruvate Kinase Receptor Activation by Tebapivat

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tebapivat (formerly AG-946) is an investigational, orally administered, allosteric activator of pyruvate kinase (PKR).[1] By targeting the final, rate-limiting step of glycolysis, this compound offers a novel therapeutic approach for managing hemolytic anemias, particularly sickle cell disease (SCD) and myelodysplastic syndromes (MDS).[2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data from clinical studies and detailed methodologies for key experimental assays. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biochemical and clinical effects.

Introduction to Pyruvate Kinase and its Role in Erythrocyte Metabolism

Pyruvate kinase is a critical enzyme that catalyzes the dephosphorylation of phosphoenolpyruvate (PEP) to pyruvate, concurrently generating one molecule of ATP.[4] In erythrocytes, which lack mitochondria, glycolysis is the sole source of ATP production. This ATP is essential for maintaining red blood cell (RBC) membrane integrity, ion gradients, and overall cell health.[5] There are four isoforms of pyruvate kinase in mammals, with the R-type isoenzyme (PKR) being predominantly expressed in red blood cells.[6]

In certain hemolytic anemias like SCD, metabolic abnormalities in erythrocytes contribute significantly to the pathophysiology. A key feature is the increased level of 2,3-diphosphoglycerate (2,3-DPG), a byproduct of glycolysis that decreases the oxygen affinity of hemoglobin.[7] While this facilitates oxygen release to tissues, it also promotes the polymerization of sickle hemoglobin (HbS), leading to RBC sickling, hemolysis, and vaso-occlusive crises.[1]

Mechanism of Action of this compound

This compound is a potent, allosteric activator of both the wild-type and various mutant forms of the PKR enzyme.[1] Allosteric activation means that this compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that increases the enzyme's affinity for its substrate, PEP.[8] This leads to a "feed-forward" activation of the glycolytic pathway.

The primary downstream effects of this compound-mediated PKR activation in erythrocytes are:

-

Increased ATP Production: By enhancing the final step of glycolysis, this compound directly boosts the production of ATP. This increased energy supply helps to maintain RBC membrane integrity and function, potentially prolonging cell survival.[1]

-

Decreased 2,3-DPG Levels: The activation of PKR shunts the glycolytic pathway towards pyruvate and ATP production, thereby reducing the synthesis of the metabolic intermediate 2,3-DPG.[1] A reduction in 2,3-DPG increases the oxygen affinity of hemoglobin, which in the context of SCD, inhibits the polymerization of deoxygenated HbS.[7]

This dual mechanism of action addresses two key pathological features of SCD: impaired RBC health due to energy depletion and the propensity for HbS polymerization.

Quantitative Data from Clinical Studies

A Phase 1, open-label study of this compound in adult patients with sickle cell disease demonstrated a dose-dependent and pharmacologically active profile. The key findings are summarized below.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | 2 mg QD (n=8) | 5 mg QD (n=8) |

| Median Age (years) | 33.5 (range: 19-51) | 33.5 (range: 19-51) |

| Male (%) | 50.0 | 50.0 |

| Mean Baseline Hemoglobin (g/dL) | 7.96 (SD: 1.03) | 7.96 (SD: 1.03) |

| Data from a Phase 1 study in patients with Sickle Cell Disease.[9] |

Table 2: Pharmacodynamic Effects of this compound after 28 Days of Treatment

| Parameter | 2 mg QD (n=8) | 5 mg QD (n=8) |

| Mean % Increase in ATP from Baseline (SD) | 46.3% (29.08) | 67.8% (30.92) |

| Mean % Reduction in 2,3-DPG from Baseline (SD) | -20.91% (7.10) | -29.44% (12.67) |

| Data represents pre-dose measurements on Day 28.[9] |

Table 3: Hematological and Hemolysis Markers after 28 Days of Treatment

| Parameter | 2 mg QD (n=8) | 5 mg QD (n=8) |

| Mean Change in Hemoglobin from Baseline (g/dL) (SD) | +1.2 (0.41) | +1.9 (0.69) |

| Improvements in markers of hemolysis (lactate dehydrogenase and bilirubin) and erythropoiesis (reticulocytes) were also observed.[9] |

Experimental Protocols

While the precise, proprietary protocols from the clinical trials are not publicly available, the following sections describe the principles and common methodologies for the key assays used to evaluate the effects of this compound.

Pyruvate Kinase (PKR) Activity Assay

Principle: A common method for determining PKR activity is a coupled enzyme assay. The pyruvate produced by PKR is used as a substrate by lactate dehydrogenase (LDH), which catalyzes the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.[1][10]

General Protocol:

-

Sample Preparation: Red blood cells are lysed to release their cytoplasmic contents, including PKR. The lysate is centrifuged to remove cell debris.

-

Reaction Mixture: A reaction cocktail is prepared containing:

-

Buffer (e.g., Tris-HCl or Imidazole-HCl) at a physiological pH (e.g., 7.5).[1]

-

Magnesium chloride (MgCl₂) and potassium chloride (KCl) as cofactors.[1]

-

Adenosine diphosphate (ADP) as a substrate.[1]

-

Phosphoenolpyruvate (PEP) as a substrate.[1]

-

Nicotinamide adenine dinucleotide, reduced form (NADH).[1]

-

Lactate dehydrogenase (LDH) as the coupling enzyme.[1]

-

-

Assay Procedure:

-

The reaction is initiated by adding the red blood cell lysate to the reaction mixture.

-

The change in absorbance at 340 nm is measured over time using a spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the PKR activity in the sample.

-

Adenosine Triphosphate (ATP) Quantification Assay

Principle: ATP levels in red blood cells are frequently measured using a luciferase-based bioluminescence assay. In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.[3]

General Protocol:

-

Sample Preparation: A known number of red blood cells are lysed to release ATP. To prevent ATP degradation, this is often done using a lysis buffer that inactivates ATPases.

-

Reaction Mixture: A reagent containing luciferin and luciferase is used.

-

Assay Procedure:

-

The red blood cell lysate is mixed with the luciferase reagent.

-

The luminescence is measured using a luminometer.

-

ATP concentration is determined by comparing the sample's luminescence to a standard curve generated with known ATP concentrations.

-

Alternatively, high-performance liquid chromatography (HPLC) can be used for the simultaneous quantification of ATP, ADP, and AMP.[8]

2,3-Diphosphoglycerate (2,3-DPG) Assay

Principle: The quantification of 2,3-DPG is typically performed using an enzymatic assay. The assay involves the enzymatic conversion of 2,3-DPG, which is coupled to a reaction that results in a change in NADH or NADPH concentration, measurable by spectrophotometry.[9]

General Protocol:

-

Sample Preparation: Red blood cells are lysed, and proteins are precipitated, often using trichloroacetic acid, to extract the 2,3-DPG.

-

Reaction Mixture: The reaction mixture typically includes:

-

Buffer at an appropriate pH.

-

Phosphoglycerate mutase, which also has 2,3-diphosphoglycerate phosphatase activity.

-

Other enzymes and substrates to couple the reaction to NADH or NADPH oxidation or reduction.

-

-

Assay Procedure:

-

The extracted sample is added to the reaction mixture.

-

The change in absorbance at 340 nm (for NADH) or a similar wavelength for other cofactors is measured.

-

The concentration of 2,3-DPG is calculated based on the change in absorbance and a standard curve.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in red blood cells.

Experimental Workflow for Assessing this compound Efficacy

Caption: General experimental workflow for clinical assessment.

Conclusion

This compound represents a promising, targeted therapy for sickle cell disease and other hemolytic anemias. Its mechanism as an allosteric activator of pyruvate kinase directly addresses the underlying metabolic defects in affected erythrocytes, leading to increased ATP production and decreased 2,3-DPG levels. Clinical data from early-phase trials have provided quantitative evidence of its pharmacodynamic effects and have shown encouraging improvements in hematological parameters. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this novel therapeutic agent. As further clinical development progresses, this compound holds the potential to become a valuable treatment option for patients with significant unmet medical needs.

References

- 1. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Red Blood Cell Metabolism In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isom.ca [isom.ca]

- 4. youtube.com [youtube.com]

- 5. Glycolysis: A multifaceted metabolic pathway and signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of red blood cell adenosine nucleotides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

Tebapivat (AG-946): A Technical Overview of the Pyruvate Kinase-R Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebapivat (AG-946) is an investigational, orally bioavailable, allosteric activator of pyruvate kinase-R (PKR).[1] It is currently under development for the treatment of various hemolytic anemias, including those associated with pyruvate kinase deficiency, sickle cell disease, and myelodysplastic syndromes.[2][3] By activating PKR, the key regulatory enzyme in the final step of glycolysis in red blood cells, this compound aims to increase ATP production and decrease levels of 2,3-diphosphoglycerate (2,3-DPG), thereby improving red blood cell health and function.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a small molecule with a complex heterocyclic structure. Its systematic IUPAC name is 10-[(6-amino-2-pyridinyl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one. The chemical and physicochemical properties of this compound are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 10-[(6-amino-2-pyridinyl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one |

| Synonyms | AG-946, PKR activator 2 |

| Molecular Formula | C18H16N8OS |

| SMILES | CN1C2=C(SC(CC3=NNC=C3)=N2)C2=C1C(=O)N(CC1=CC=CC(N)=N1)N=C2 |

| Physicochemical Property | Value |

| Molecular Weight | 392.4 g/mol |

| XLogP | 0.32 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 136.34 Ų |

Mechanism of Action and Signaling Pathway

This compound acts as an allosteric activator of the red blood cell specific isoform of pyruvate kinase (PKR).[1] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[5][6] In red blood cells, ATP is essential for maintaining membrane integrity and function.

The activation of PKR by this compound leads to a left-shift in the substrate (PEP) concentration-response curve, indicating an increased affinity of the enzyme for its substrate. This enhanced activity results in:

-

Increased ATP production: This provides red blood cells with more energy to maintain their biconcave shape, flexibility, and ion gradients, which are crucial for their survival and function.

-

Decreased 2,3-diphosphoglycerate (2,3-DPG) levels: 2,3-DPG is a negative regulator of hemoglobin's oxygen affinity. By decreasing 2,3-DPG levels, this compound increases hemoglobin's affinity for oxygen, which can be beneficial in certain anemic conditions.[4]

The central role of this compound in modulating red blood cell glycolysis is depicted in the following signaling pathway diagram:

Experimental Protocols

The following is a detailed methodology for an ex vivo experiment to assess the pharmacodynamic effects of this compound on red blood cells, adapted from a study on sickle cell disease.[4]

Objective: To determine the effect of this compound on pyruvate kinase activity, thermostability, and the levels of glycolytic intermediates (ATP and 2,3-DPG) in red blood cells.

Materials:

-

Whole blood collected in appropriate anticoagulant (e.g., EDTA).

-

This compound (AG-946) stock solution of known concentration.

-

Vehicle control (e.g., DMSO).

-

Incubator (37°C).

-

Reagents and equipment for measuring pyruvate kinase activity and thermostability.

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system for ATP and 2,3-DPG quantification.

Experimental Workflow:

Procedure:

-

Blood Sample Preparation:

-

Collect whole blood from study subjects.

-

Deplete the buffy coat to isolate red blood cells.

-

-

Incubation:

-

Incubate the buffy coat-depleted whole blood for 20-24 hours at 37°C in the presence of varying concentrations of this compound or a vehicle control.

-

-

Post-Incubation Processing and Analysis:

-

Following incubation, wash the red blood cells.

-

Pyruvate Kinase Activity and Thermostability:

-

Lyse a portion of the red blood cells to prepare a hemolysate.

-

Measure the basal pyruvate kinase activity using a standardized spectrophotometric assay.

-

To assess thermostability, incubate a separate aliquot of the hemolysate at a specific temperature (e.g., 55°C) for a defined period before measuring the remaining pyruvate kinase activity.

-

-

Quantification of ATP and 2,3-DPG:

-

Extract metabolites from a separate aliquot of the red blood cells.

-

Analyze the extracts using a validated LC-MS/MS method to determine the intracellular concentrations of ATP and 2,3-DPG.

-

-

-

Data Analysis:

-

Compare the pyruvate kinase activity, thermostability, and levels of ATP and 2,3-DPG in the this compound-treated samples to the vehicle-treated control samples.

-

Statistical analysis should be performed to determine the significance of any observed differences.

-

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound.

| Parameter | Value | Assay Condition |

| AC50 | <0.3 µM | Activation of wild-type and mutant PKR |

| ATP Increase | 46.3% (2 mg cohort) 67.8% (5 mg cohort) | In patients with Sickle Cell Disease after 28 days of treatment[7] |

| 2,3-DPG Reduction | 20.91% (2 mg cohort) 29.44% (5 mg cohort) | In patients with Sickle Cell Disease after 28 days of treatment[7] |

Conclusion

This compound (AG-946) is a potent, orally available activator of pyruvate kinase-R with a clear mechanism of action that addresses the underlying metabolic defects in certain hemolytic anemias. The provided information on its chemical properties, signaling pathway, and experimental protocols offers a solid foundation for researchers and drug development professionals interested in this promising therapeutic agent. Further clinical investigations are ongoing to fully elucidate its safety and efficacy profile in various patient populations.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Agios Pharmaceuticals Advances this compound for Sickle Cell Disease and Hemolytic Anemias [trial.medpath.com]

- 3. This compound by Agios Pharmaceuticals for Sickle Cell Disease: Likelihood of Approval [pharmaceutical-technology.com]

- 4. PI-05: PHARMACODYNAMIC EFFECTS OF AG-946, A HIGHLY POTENT NOVEL ACTIVATOR OF PYRUVATE KINASE, IN EX VIVO TREATMENT OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyruvate kinase - Wikipedia [en.wikipedia.org]

- 6. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paper: Results from a Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound (AG-946) in Patients with Sickle Cell Disease [ash.confex.com]

The Pyruvate Kinase Activator Tebapivat: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebapivat (formerly AG-946) is an investigational, orally administered, allosteric activator of the pyruvate kinase (PK) enzyme. It is currently under development by Agios Pharmaceuticals for the treatment of various hemolytic anemias, including Sickle Cell Disease (SCD), Pyruvate Kinase (PK) deficiency, and lower-risk Myelodysplastic Syndromes (MDS).[1][2] this compound targets both the red blood cell-specific isoform (PKR) and the M2 isoform (PKM2) of the pyruvate kinase enzyme, playing a crucial role in cellular metabolism.[3] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound is a potent activator of pyruvate kinase, a key enzyme in the glycolytic pathway.[1][2] In red blood cells, the activation of PKR by this compound leads to an increase in adenosine triphosphate (ATP) production and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels.[1][2] The increase in ATP is believed to improve red blood cell membrane integrity and overall cell health.[1] The reduction in 2,3-DPG leads to an increase in hemoglobin's affinity for oxygen, which is particularly beneficial in conditions like SCD where it can reduce the propensity of hemoglobin S to polymerize.[1]

References

Beyond the Red Cell: A Technical Guide to the Molecular Targets of Tebapivat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebapivat (formerly AG-946/FT-4202) is a potent, first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme. While its primary therapeutic target is the red blood cell-specific isoform of pyruvate kinase (PKR) for the treatment of hemolytic anemias, this compound's activity extends to another critical isoform, pyruvate kinase M2 (PKM2).[1][2][3] This dual activation profile opens up therapeutic possibilities beyond hematology, particularly in conditions where PKM2 modulation is beneficial, such as myelodysplastic syndromes (MDS). This document provides an in-depth technical overview of this compound's molecular targets beyond PKR, focusing on PKM2. It includes a summary of quantitative data, detailed experimental methodologies for target validation, and visualizations of the key signaling pathways involved.

Introduction to this compound and Pyruvate Kinase Activation

Pyruvate kinase is a rate-limiting enzyme in the final step of glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate while generating ATP. In humans, four isoforms of PK exist: PKR (in red blood cells), PKL (in the liver), PKM1 (in muscle and brain), and PKM2 (prevalent in proliferating cells, including hematopoietic stem cells and cancer cells). This compound was developed as a selective activator to enhance the function of mutated or deficient PKR in red blood cells, thereby increasing ATP production and improving cell health and survival.[4] However, its potent activation of the PKM2 isoform is a key secondary characteristic that is being actively explored for therapeutic benefit.[1][2]

Molecular Targets of this compound: PKR and PKM2

This compound is an allosteric activator that binds to a site distinct from the active site of the pyruvate kinase enzyme.[5] This binding induces a conformational change that stabilizes the active tetrameric form of the enzyme, enhancing its catalytic activity. The primary molecular targets of this compound are the PKR and PKM2 isoforms.

Quantitative Data: Potency of this compound

| Molecular Target | Parameter | Value (µM) | Notes |

| Wild-Type Pyruvate Kinase (PK) | AC50 | 0.005 | This value represents the activation of human wild-type PK, which includes the PKR isoform.[4] |

| Mutant PKR (R510Q) | AC50 | 0.0069 | Demonstrates potent activation even on unstable, disease-associated mutant forms of PKR.[4] |

| Pyruvate Kinase M2 (PKM2) | - | - | This compound is confirmed as a potent activator of PKM2, but a specific AC50 value from publicly available literature is not specified.[3][6] |

AC50: Half-maximal activation concentration.

Experimental Protocols for Target Identification and Validation

The identification and characterization of this compound's molecular targets involve a series of biochemical and cellular assays. The following sections detail the methodologies used to confirm enzyme activation and target engagement.

Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)

This is the foundational assay to quantify the effect of an activator on PK enzyme activity. It is typically performed using purified recombinant enzyme or cell lysates.

Objective: To measure the rate of pyruvate production by PK in the presence of varying concentrations of this compound to determine the AC50.

Principle: The activity of pyruvate kinase is measured indirectly. PK produces pyruvate from PEP, and this pyruvate is then used as a substrate by a second enzyme, lactate dehydrogenase (LDH). LDH consumes pyruvate and NADH, and the rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.

Generalized Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM KCl and 10 mM MgCl2.

-

Substrate/Cofactor Mix: Prepare a solution in assay buffer containing phosphoenolpyruvate (PEP), adenosine diphosphate (ADP), and NADH.

-

Coupling Enzyme: A solution of lactate dehydrogenase (LDH).

-

Test Compound: Prepare a serial dilution of this compound in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the assay buffer.

-

Add 1 µL of the this compound serial dilution (or DMSO for control).

-

Add 20 µL of purified PK enzyme (PKR or PKM2) or cell lysate.

-

Initiate the reaction by adding 20 µL of the Substrate/Cofactor Mix and 10 µL of LDH.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-set to 25°C.

-

Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve.

-

Plot the reaction rate against the logarithm of this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the AC50 value.

-

Experimental Workflow for PK Activity Assay

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify direct target engagement of a drug within a cellular environment.

Objective: To confirm that this compound directly binds to and stabilizes PKR and PKM2 in intact cells.

Principle: When a protein is heated, it denatures and aggregates, becoming insoluble. If a drug molecule (ligand) binds to the protein, it often stabilizes the protein's structure, increasing the temperature required for denaturation. This "thermal shift" can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Generalized Protocol:

-

Cell Treatment:

-

Culture cells expressing the target protein (e.g., hematopoietic cells for PKR/PKM2).

-

Treat the cells with various concentrations of this compound or a vehicle control for a defined period.

-

-

Heat Shock:

-

Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

A no-heat control is maintained at room temperature.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells through freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (aggregated protein) by centrifugation.

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of the target protein (PKR or PKM2) in the soluble fraction using methods like Western Blot or ELISA.

-

-

Data Analysis:

-

For each temperature, compare the amount of soluble target protein in this compound-treated vs. vehicle-treated samples.

-

A higher amount of soluble protein at elevated temperatures in the presence of this compound indicates target stabilization and engagement.

-

Signaling Pathways Modulated by PKM2 Activation

The activation of PKM2 by this compound has significant implications beyond its canonical role in glycolysis. Nuclear PKM2 can act as a protein kinase and a transcriptional co-activator, influencing cell proliferation, gene expression, and cellular differentiation.

Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling

In certain cellular contexts, a positive feedback loop exists between PKM2 and HIF-1α, a master regulator of the cellular response to hypoxia. Nuclear PKM2 can act as a co-activator for HIF-1α, enhancing the transcription of hypoxic-response genes. Conversely, pharmacologically activating PKM2 with an agent like this compound can suppress HIF-1α activity, potentially by altering metabolic flux and reducing the accumulation of signaling metabolites. This can lead to downstream effects like the modulation of mitochondrial metabolism.[7]

PKM2 and HIF-1α Interaction Pathway

References

- 1. Agios to Highlight Pyruvate Kinase Activation Portfolio with New Data in Rare Blood Disorders at 30th EHA Congress – Agios Pharmaceuticals, Inc. [investor.agios.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. docs.publicnow.com [docs.publicnow.com]

- 4. Structure-Based Design of AG-946, a Pyruvate Kinase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Paper: Dual Activation of PKR and PKM2 Reduced the Development of Fibrosis and Iron Deposition in a Sickle Cell Disease Nephropathy Mouse Model [ash.confex.com]

- 7. Pyruvate kinase M2 activation maintains mitochondrial metabolism by regulating the interaction between HIF-1α and PGC-1α in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Tebapivat in Clinical Trials: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and experimental protocols for Tebapivat (AG-946), an investigational oral, allosteric activator of the pyruvate kinase (PK) enzyme, in clinical trials for Sickle Cell Disease (SCD) and Myelodysplastic Syndromes (MDS).

Quantitative Data Summary

The following tables summarize the dosage and administration of this compound in key clinical trials.

Table 1: this compound Dosage and Administration in Sickle Cell Disease (SCD)

| Clinical Trial Identifier | Phase | Dosage | Administration Route | Treatment Duration | Patient Population |

| NCT06924970 | Dose-Finding | 2.5 mg, 5.0 mg, or 7.5 mg once daily (QD)[1][2] | Oral (tablet)[1] | 12-week double-blind period, with an optional 52-week open-label extension[1][2] | Patients with SCD (HbSS, HbSC, HbS/β0-thalassemia, HbS/β+-thalassemia, or other variants) aged 16 years and older[2][3] |

| NCT04536792 | 1 | 2 mg or 5 mg once daily (QD)[4] | Oral | 28 days[4] | Adult patients with SCD[4] |

Table 2: this compound Dosage and Administration in Myelodysplastic Syndromes (MDS)

| Clinical Trial Identifier | Phase | Dosage | Administration Route | Treatment Duration | Patient Population |

| NCT05490446 | 2a/2b | Phase 2a: 5 mg once daily (QD). Phase 2b: Three different dose levels are being evaluated.[5] | Oral | Phase 2a: Up to 16 weeks, with an optional extension of up to 156 weeks. Phase 2b: Up to 24 weeks, with an optional extension of up to 156 weeks.[5] | Patients with anemia due to lower-risk MDS[6][7][8] |

Mechanism of Action: Pyruvate Kinase Activation

This compound is a novel pyruvate kinase (PK) activator that targets the red blood cell-specific isoform (PKR) and the M2 isoform (PKM2).[9] In red blood cells, the activation of PKR has a dual effect on the underlying pathophysiology of sickle cell disease:

-

Increased ATP Production: Enhanced PKR activity increases the production of adenosine triphosphate (ATP).[10][11] ATP is crucial for maintaining red blood cell membrane integrity and function.[10]

-

Decreased 2,3-DPG Levels: PKR activation leads to a reduction in the glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG).[10][11] Lower levels of 2,3-DPG increase hemoglobin's affinity for oxygen, which in turn reduces the polymerization of sickle hemoglobin (HbS).[10]

This mechanism is hypothesized to reduce red blood cell sickling, decrease hemolysis, and improve anemia.[10][12]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in red blood cells.

Experimental Protocols

The following sections detail the methodologies for key experiments in this compound clinical trials.

Patient Screening and Eligibility

Inclusion Criteria (Sickle Cell Disease - NCT06924970): [2][3]

-

Documented diagnosis of SCD (HbSS, HbSC, HbS/β0-thalassemia, HbS/β+-thalassemia, or other variants).

-

Hemoglobin level between 5.5 and 10.5 g/dL, confirmed by an average of at least two measurements taken at least 7 days apart during the screening period.

-

If receiving hydroxyurea, the dose must have been stable for at least 90 days before randomization. A 90-day washout period is required for patients who have discontinued hydroxyurea.

Exclusion Criteria (Sickle Cell Disease - NCT06924970): [2]

-

Receiving regularly scheduled red blood cell transfusions.

-

More than 10 sickle cell pain crises in the 12 months prior to providing informed consent.

-

Use of anabolic steroids within 4 weeks of randomization (testosterone replacement therapy for hypogonadism is permitted if the dose is stable for at least 10 weeks).

-

Hospitalization for a sickle cell pain crisis or other vaso-occlusive event within 14 days of providing informed consent or randomization.

Inclusion Criteria (Myelodysplastic Syndromes - NCT05490446): [6]

-

Hemoglobin concentration below 11.0 g/dL during the 4-week screening period.

-

Eastern Cooperative Oncology Group (ECOG) Performance Status of 0, 1, or 2.

-

If receiving iron chelation therapy, the dose must have been stable for at least 56 days before the first dose of the study drug.

Study Design and Treatment Allocation

Sickle Cell Disease (NCT06924970):

This is a randomized, double-blind, placebo-controlled, dose-finding study. Participants are randomly assigned to one of four treatment arms: 2.5 mg this compound, 5.0 mg this compound, 7.5 mg this compound, or a matched placebo, all administered orally once daily for a 12-week double-blind period.[2] Following this, eligible participants may enter a 52-week open-label extension period where they will receive the same dose of this compound they were assigned to during the double-blind phase.[1][2]

Myelodysplastic Syndromes (NCT05490446):

This study consists of two parts: a Phase 2a proof-of-concept and a Phase 2b dose-evaluation. In Phase 2a, participants received 5 mg of this compound orally once daily. In Phase 2b, the efficacy of three different dose levels of this compound is being evaluated.[5]

Experimental Workflow

The following diagram outlines the typical workflow for a patient participating in a this compound clinical trial.

Efficacy and Safety Assessments

Primary Efficacy Endpoints:

-

Sickle Cell Disease (NCT06924970): The primary purpose is to compare the effect of this compound versus placebo on anemia and to evaluate the dose-response for hemoglobin (Hb) levels.[1]

-

Myelodysplastic Syndromes (NCT05490446): In Phase 2b, the primary endpoint is transfusion independence, defined as being transfusion-free for at least 8 consecutive weeks.[7]

Pharmacodynamic Assessments:

-

In the Phase 1 study in SCD (NCT04536792), pharmacodynamic markers included changes in ATP and 2,3-DPG levels from baseline.[4] At Day 28, the 5 mg cohort showed a mean percent increase in ATP of 67.8% and a mean percent reduction in 2,3-DPG of 29.44%.[4]

-

Markers of hemolysis (lactate dehydrogenase and bilirubin) and erythropoiesis (reticulocytes) were also monitored.[4]

Safety Monitoring:

-

Adverse events are monitored and recorded throughout the clinical trials. In a study of a similar pyruvate kinase activator, mitapivat, serious adverse reactions included atrial fibrillation, gastroenteritis, rib fracture, and musculoskeletal pain.[13] The most common adverse reactions were decreased estrone (in males), increased urate, back pain, decreased estradiol (in males), and arthralgia.[13]

Pharmacokinetic Analysis

Pharmacokinetic parameters of this compound are assessed to understand its absorption, distribution, metabolism, and excretion. This information is crucial for dose selection and understanding the drug's behavior in the body.[4][13]

These application notes are intended to provide a comprehensive overview for research purposes. For complete and detailed information, please refer to the specific clinical trial protocols and publications.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A Dose-Finding Study of this compound to Assess Efficacy, and Safety in Participants With Sickle Cell Disease (SCD) [ctv.veeva.com]

- 3. ClinConnect | A Dose-Finding Study of this compound to Assess Efficacy, [clinconnect.io]

- 4. ashpublications.org [ashpublications.org]

- 5. onclive.com [onclive.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. docs.publicnow.com [docs.publicnow.com]

- 10. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Agios to Present New Data on Mitapivat and this compound in [globenewswire.com]

Application Notes and Protocols for Measuring Tebapivat Activity In Vitro

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the in vitro activity of Tebapivat (formerly AG-946), a potent, allosteric activator of pyruvate kinase (PKR). The following assays are designed to assess the biochemical and cellular effects of this compound on red blood cell (RBC) physiology.

Overview of this compound's Mechanism of Action

This compound is an investigational oral medication that activates the red blood cell-specific isoform of pyruvate kinase (PKR).[1][2] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step which generates adenosine triphosphate (ATP) and pyruvate.[3][4] In certain hemolytic anemias, such as sickle cell disease (SCD) and pyruvate kinase deficiency, PKR function is impaired, leading to decreased ATP production and an accumulation of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[5]

Low ATP levels compromise red blood cell membrane integrity and function, while high 2,3-DPG levels decrease the oxygen affinity of hemoglobin, which can exacerbate sickling in SCD.[5][6] this compound, as a PKR activator, aims to correct these metabolic abnormalities by increasing ATP levels and decreasing 2,3-DPG levels, thereby improving RBC health and function.[2][7]

Quantitative Data Summary

The following tables summarize the in vitro effects of this compound on key biomarkers in red blood cells.

Table 1: Ex Vivo Effects of this compound on Pyruvate Kinase (PKR) Activity and Thermostability in Sickle Cell Disease (SCD) Red Blood Cells [7]

| Treatment | Concentration (µM) | PKR Activity (% of Vehicle) | PKR Thermostability (% of Vehicle) |

| Vehicle (DMSO) | - | 100 | 22 |

| Mitapivat | 100 | ~150 | 78 |

| This compound (AG-946) | 5 | ~150 | 66 |

| This compound (AG-946) | 50 | ~150 | 95 |

Table 2: Ex Vivo Effects of this compound on Red Blood Cell Metabolites and Oxygen Affinity in Sickle Cell Disease (SCD) Red Blood Cells [7]

| Treatment | Concentration (µM) | 2,3-DPG (% of Vehicle) | ATP/2,3-DPG Ratio (Fold Change vs. Vehicle) | p50 (% of Vehicle) |

| Vehicle (DMSO) | - | 100 | 1 | 100 |

| Mitapivat | 100 | ~75 | ~1.5 | 95 |

| This compound (AG-946) | 1 | ~80 | ~1.4 | 96 |

| This compound (AG-946) | 5 | ~75 | ~1.6 | 94 |

| This compound (AG-946) | 50 | ~70 | ~1.8 | 95 |

Table 3: In Vivo Pharmacodynamic Effects of this compound in Patients with Sickle Cell Disease (28-Day Treatment) [8]

| This compound Dose | Mean % Increase in ATP from Baseline (SD) | Mean % Reduction in 2,3-DPG from Baseline (SD) |

| 2 mg | 46.3% (29.08) | 20.91% (7.10) |

| 5 mg | 67.8% (30.92) | 29.44% (12.67) |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Protocol for Pyruvate Kinase (PK) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and is suitable for measuring PKR activity in red blood cell lysates.[9][10][11][12] The assay is based on a coupled enzyme reaction where the pyruvate generated by PKR is used to produce a detectable signal.

Materials:

-

Isolated red blood cells

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Pyruvate Kinase Assay Buffer

-

ADP (Adenosine 5'-diphosphate) solution

-

PEP (Phospho(enol)pyruvate) solution

-

Lactate Dehydrogenase (LDH)

-

NADH (Nicotinamide adenine dinucleotide, reduced)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

RBC Lysate Preparation:

-

Wash isolated RBCs twice with 1X PBS.

-

Lyse the RBCs by adding 4 volumes of cold Pyruvate Kinase Assay Buffer.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant (hemolysate) for the assay. Determine the hemoglobin concentration of the lysate for normalization.

-

-

Reaction Mix Preparation:

-

Prepare a reaction mix for each sample and control. For each well, combine:

-

50 µL Pyruvate Kinase Assay Buffer

-

2 µL ADP solution (100 mM)

-

1 µL PEP solution (100 mM)

-

1 µL LDH (10 units/mL)

-

1 µL NADH (10 mM)

-

-

Vortex briefly to mix.

-

-

Assay:

-

Add 10 µL of RBC lysate (pre-treated with this compound or vehicle) to each well of the 96-well plate.

-

Add 90 µL of the reaction mix to each well.

-

Immediately measure the absorbance at 340 nm at 37°C in kinetic mode for 10-20 minutes, taking readings every 30 seconds.

-

-

Data Analysis:

-

Calculate the rate of NADH consumption by determining the slope of the linear portion of the absorbance curve (ΔAbs/min).

-

PK activity (U/g Hb) = (ΔAbs/min) / (ε * l * [Hb])

-

ε = Molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹)

-

l = path length of the microplate well (cm)

-

[Hb] = Hemoglobin concentration in the lysate (g/dL)

-

-

Compare the PK activity in this compound-treated samples to the vehicle control.

-

Protocol for ATP Level Measurement

This protocol utilizes a luciferase-based assay to quantify ATP levels in RBCs treated with this compound.[2][13]

Materials:

-

Isolated red blood cells

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well opaque-walled microplate

-

Luminometer

Procedure:

-

Sample Preparation:

-

Wash isolated RBCs twice with 1X PBS containing 10 mM glucose.

-

Resuspend the RBCs in PBS with glucose to a concentration of 1 x 10⁶ cells/mL.

-

Incubate the RBC suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours) at 37°C.

-

-

Assay:

-

Add 100 µL of the RBC suspension to each well of the 96-well opaque plate.

-

Add 100 µL of the ATP assay reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Determine the ATP concentration in each sample by interpolating from the standard curve.

-

Express the results as a percentage increase in ATP compared to the vehicle control.

-

Protocol for 2,3-Diphosphoglycerate (2,3-DPG) Level Measurement

This protocol describes a spectrophotometric method for the determination of 2,3-DPG levels in RBCs.[2][14]

Materials:

-

Isolated red blood cells

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Perchloric acid (8% w/v)

-

Potassium carbonate (3 M)

-

2,3-DPG assay kit (commercially available)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Metabolite Extraction:

-

Incubate isolated RBCs with this compound or vehicle control as described in the ATP assay protocol.

-

After incubation, pellet the RBCs by centrifugation.

-

Lyse the RBCs and deproteinize the sample by adding an equal volume of cold 8% perchloric acid.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate.

-

Centrifuge to pellet the potassium perchlorate precipitate. The supernatant contains the 2,3-DPG.

-

-

Assay:

-

Follow the instructions provided with the commercial 2,3-DPG assay kit. This typically involves a series of enzymatic reactions that lead to the oxidation of NADH, which is measured as a decrease in absorbance at 340 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 2,3-DPG.

-

Determine the 2,3-DPG concentration in each sample from the standard curve.

-

Normalize the results to the hemoglobin concentration of the initial RBC lysate.

-

Express the results as a percentage decrease in 2,3-DPG compared to the vehicle control.

-

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound's activity as a PKR activator. By measuring its direct effect on PKR activity and its downstream consequences on ATP and 2,3-DPG levels in red blood cells, researchers can effectively evaluate its potential as a therapeutic agent for various hemolytic anemias. Consistent and careful execution of these assays will yield reliable and reproducible data crucial for advancing the understanding and development of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. Targeting the red cell enzyme pyruvate kinase with a small allosteric molecule AG-348 may correct underlying pathology of a glycolytic enzymopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of RBC and RBC Enzymopathies | PPTX [slideshare.net]

- 5. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activating pyruvate kinase improves red blood cell integrity by reducing band 3 tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI-05: PHARMACODYNAMIC EFFECTS OF AG-946, A HIGHLY POTENT NOVEL ACTIVATOR OF PYRUVATE KINASE, IN EX VIVO TREATMENT OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. abcam.com [abcam.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sciencellonline.com [sciencellonline.com]

- 13. isom.ca [isom.ca]

- 14. Measurement of Erythrocyte 2,3-diphosphoglycerate with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Evaluate PKR Activation by Tebapivat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebapivat (AG-946) is an investigatory, orally administered, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It is currently under development for the treatment of various hemolytic anemias, including sickle cell disease (SCD) and pyruvate kinase deficiency.[3] The primary mechanism of action of this compound is the activation of the red blood cell specific isoform of pyruvate kinase (PKR), a critical enzyme in the glycolytic pathway.[2] Activation of PKR by this compound enhances its enzymatic activity, leading to increased production of adenosine triphosphate (ATP) and decreased levels of 2,3-diphosphoglycerate (2,3-DPG) within erythrocytes.[1][4] These metabolic changes are believed to improve red blood cell health and function, ultimately mitigating the effects of hemolytic anemias.

These application notes provide detailed protocols for cell-based assays to assess the activation of PKR by this compound in erythrocytes. The described assays are essential for preclinical and clinical research to characterize the pharmacological effects of this compound and similar PKR activators.

Data Presentation

The following tables summarize the quantitative effects of this compound on key biomarkers in red blood cells, as observed in a Phase 1 clinical study in patients with Sickle Cell Disease.[1][5]

Table 1: Effect of this compound on ATP and 2,3-DPG Levels in Red Blood Cells of Sickle Cell Disease Patients (Day 28)

| Dose | Mean % Increase in ATP (±SD) | Mean % Reduction in 2,3-DPG (±SD) |

| 2 mg QD | 46.3% (±29.08) | 20.91% (±7.10) |

| 5 mg QD | 67.8% (±30.92) | 29.44% (±12.67) |

Data from a Phase 1 study in adult patients with Sickle Cell Disease treated for 28 days.[1][5]

Table 2: Effect of this compound on Hemoglobin Levels in Sickle Cell Disease Patients (Day 28)

| Dose | Mean Change from Baseline in Hemoglobin (g/dL) (±SD) |

| 2 mg QD | 1.2 (±0.41) |

| 5 mg QD | 1.9 (±0.69) |

Data from a Phase 1 study in adult patients with Sickle Cell Disease treated for 28 days.[1][5]

Signaling Pathway

The activation of Pyruvate Kinase (PKR) by this compound directly impacts the final step of glycolysis in red blood cells. This has significant downstream effects on the metabolic state and function of the erythrocyte.

Experimental Protocols

The following are detailed protocols for key cell-based assays to measure the effects of this compound on PKR activation.

Protocol 1: Measurement of Pyruvate Kinase (PK) Activity in Erythrocytes

This assay measures the enzymatic activity of PKR in red blood cell lysates. The protocol is adapted from commercially available pyruvate kinase assay kits.[6][7]

Materials:

-

Whole blood collected in EDTA tubes

-

Red Blood Cell Lysis Buffer

-

Pyruvate Kinase Assay Kit (containing assay buffer, substrate mix with PEP and ADP, and a detection reagent)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

-

Erythrocyte Isolation:

-

Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C to separate plasma and buffy coat.

-

Carefully aspirate and discard the plasma and buffy coat.

-

Wash the remaining red blood cells (RBCs) three times with 10 volumes of cold phosphate-buffered saline (PBS), centrifuging at 1,000 x g for 5 minutes after each wash.

-

-

Cell Lysis:

-

Resuspend the packed RBCs in 5 volumes of ice-cold Red Blood Cell Lysis Buffer.

-

Incubate on ice for 10 minutes with gentle mixing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant (hemolysate) containing the cellular proteins, including PKR.

-

-

Protein Quantification:

-

Determine the total protein concentration of the hemolysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the PK activity.

-

-

Assay Reaction:

-

Prepare the reaction mixture according to the manufacturer's instructions of the Pyruvate Kinase Assay Kit. This typically includes the assay buffer, substrate mix (PEP and ADP), and the detection reagent.

-

In a 96-well plate, add a standardized amount of hemolysate (e.g., 10-20 µg of total protein) to each well.

-

Add varying concentrations of this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the reaction mixture to each well.

-

-

Measurement:

-

Immediately measure the absorbance (570 nm) or fluorescence (Ex/Em = 535/587 nm) at time zero.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

-

After incubation, measure the final absorbance or fluorescence.

-

-

Data Analysis:

-

Calculate the change in absorbance or fluorescence over time for each sample.

-

Normalize the PK activity to the amount of protein in each well.

-

Plot the PK activity against the concentration of this compound to determine the dose-response relationship.

-

Protocol 2: Measurement of Intracellular ATP Levels in Erythrocytes

This protocol describes a method to quantify ATP levels in intact red blood cells treated with this compound using a commercially available bioluminescence-based ATP assay kit.[8][9][10]

Materials:

-

Isolated red blood cells (as described in Protocol 1)

-

Cell culture medium (e.g., RPMI-1640) supplemented with glucose

-

This compound stock solution

-

ATP Assay Kit (e.g., luciferase-based)

-

96-well opaque-walled microplate

-

Luminometer

Procedure:

-

Cell Preparation and Treatment:

-

Wash isolated RBCs with supplemented cell culture medium.

-

Resuspend the RBCs to a final concentration of approximately 1 x 10^6 cells/mL in the culture medium.

-

Aliquot the cell suspension into a 96-well opaque-walled plate.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Incubate the plate at 37°C in a humidified incubator for a desired period (e.g., 2-4 hours).

-

-

ATP Measurement:

-

Equilibrate the ATP assay reagent to room temperature.

-

Add the ATP assay reagent directly to each well containing the treated RBCs. The reagent typically contains a cell lysis agent and the luciferase/luciferin substrate.

-

Mix the contents of the wells by gentle shaking for 2 minutes to ensure complete cell lysis and reaction initiation.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Reading:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Determine the ATP concentration in each sample by interpolating from the standard curve.

-

Normalize the ATP concentration to the cell number.

-

Plot the normalized ATP levels against the concentration of this compound.

-

Protocol 3: Measurement of 2,3-Diphosphoglycerate (2,3-DPG) Levels in Erythrocytes

This protocol outlines the measurement of 2,3-DPG in red blood cells treated with this compound, which can be performed using enzymatic or chromatographic methods.[3][11][12] An enzymatic assay is described here.

Materials:

-

Isolated red blood cells

-

Trichloroacetic acid (TCA) or perchloric acid (PCA) for protein precipitation

-

2,3-DPG Assay Kit (containing necessary enzymes and substrates)

-

Neutralizing buffer (e.g., potassium carbonate)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Cell Preparation and Treatment:

-

Treat isolated RBCs with varying concentrations of this compound or vehicle control as described in Protocol 2.

-

-

Sample Extraction:

-

After treatment, pellet the RBCs by centrifugation.

-

Remove the supernatant and add a known volume of ice-cold TCA or PCA to the cell pellet to precipitate proteins and extract metabolites.

-

Vortex thoroughly and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the 2,3-DPG.

-

-

Neutralization:

-

Neutralize the acidic extract by adding a neutralizing buffer until the pH is within the optimal range for the enzymatic assay (typically pH 7-8).

-

-

Enzymatic Assay:

-

Follow the manufacturer's protocol for the 2,3-DPG assay kit. This typically involves a series of enzymatic reactions that lead to the production of a chromophore that can be measured spectrophotometrically.

-

In a 96-well plate, add the neutralized sample extract.

-

Add the reaction mixture from the kit to each well.

-

Incubate the plate for the recommended time and temperature.

-

-

Measurement:

-

Measure the absorbance at the specified wavelength using a spectrophotometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 2,3-DPG.

-

Determine the 2,3-DPG concentration in each sample from the standard curve.

-

Normalize the 2,3-DPG concentration to the initial cell number or protein concentration.

-

Plot the normalized 2,3-DPG levels against the concentration of this compound.

-

References

- 1. ashpublications.org [ashpublications.org]

- 2. docs.publicnow.com [docs.publicnow.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of red blood cell adenosine nucleotides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. isom.ca [isom.ca]

- 9. abcam.com [abcam.com]

- 10. ATP Assays | What is an ATP Assay? [worldwide.promega.com]

- 11. An improved automated method for the measurement of red cell 2,3-diphosphoglycerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

Application Notes and Protocols for the Quantification of Tebapivat in Plasma

These application notes provide detailed methodologies for the quantification of Tebapivat (AG-946), a novel oral pyruvate kinase receptor (PKR) activator, in human plasma. The protocols are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of this compound. The primary recommended method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for settings where LC-MS/MS is not available.

Overview of Analytical Methods

The quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) assessments. Given that this compound is a small molecule, chromatographic methods are well-suited for its determination in a complex biological matrix like plasma.

-

LC-MS/MS: This is the gold-standard for quantitative bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities. It involves the separation of the analyte by liquid chromatography followed by detection using a mass spectrometer.

-

HPLC-UV: This method is a more accessible alternative to LC-MS/MS. It relies on the separation of the analyte by HPLC and its detection by UV absorbance. While generally less sensitive than LC-MS/MS, it can be suitable for applications where higher concentrations of the drug are expected.

Experimental Protocols

Plasma Sample Collection and Handling

Proper sample collection and handling are critical for accurate and reproducible results.

Protocol:

-

Collect whole blood samples into tubes containing K2EDTA as an anticoagulant.

-

Within 30 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully transfer the supernatant (plasma) into clean, labeled polypropylene tubes. Avoid disturbing the buffy coat.

-

Store plasma samples at -70°C or lower until analysis to ensure the stability of the analyte.

LC-MS/MS Method for this compound Quantification

This protocol describes a validated method for the sensitive and selective quantification of this compound in human plasma using LC-MS/MS.

2.2.1. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.

Protocol:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (IS). A suitable IS would be a stable isotope-labeled version of this compound (e.g., this compound-d4).

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2.2.2. Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: [M+H]+ → fragment ion; IS: [M+H]+ → fragment ion |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

2.2.3. Calibration and Quality Control

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.

Table 2: Calibration and QC Sample Concentrations

| Sample Type | Concentration Range (ng/mL) |

| Calibration Standards | 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 |

| Quality Control (QC) | LLOQ: 0.1, Low: 0.3, Mid: 8, High: 80 |

HPLC-UV Method for this compound Quantification

This protocol provides an alternative method using HPLC with UV detection.

2.3.1. Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction can provide a cleaner sample compared to protein precipitation, which is beneficial for HPLC-UV analysis.

Protocol:

-

To 200 µL of plasma, add an internal standard.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 1 minute.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of mobile phase.

2.3.2. Chromatographic Conditions

Table 3: HPLC-UV Instrument Parameters

| Parameter | Condition |

| HPLC System | Waters Alliance e2695 or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| UV Detection Wavelength | To be determined based on this compound's UV absorbance maximum |

2.3.3. Calibration and Quality Control

Similar to the LC-MS/MS method, prepare calibration and QC samples in blank plasma. The concentration range may need to be adjusted based on the method's sensitivity.

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method.

Table 4: Summary of LC-MS/MS Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | Pass |

| LLOQ | S/N ≥ 10 | 0.1 ng/mL |

| Precision (%CV) | Within-run: ≤ 15%; Between-run: ≤ 15% | Pass |

| Accuracy (%Bias) | Within ± 15% of nominal value | Pass |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV ≤ 15% | Pass |

| Stability | Stable under tested conditions | Pass |

Visualizations

This compound's Mechanism of Action

This compound is an allosteric activator of the pyruvate kinase (PK) enzyme, specifically the red blood cell isoform (PKR). Activation of PKR enhances the final step of glycolysis, leading to increased ATP production and decreased levels of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).

Caption: Mechanism of action of this compound as a PKR activator.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the quantification of this compound from plasma samples using LC-MS/MS.

Caption: Workflow for this compound quantification by LC-MS/MS.

Application Notes and Protocols for Tebapivat in Combination with Other Anemia Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebapivat (formerly known as FT-4202 and AG-946) is an investigational, oral, selective, small-molecule allosteric activator of pyruvate kinase-R (PKR). By activating PKR, this compound enhances the glycolytic pathway in red blood cells (RBCs). This leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine triphosphate (ATP) levels. The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which can reduce RBC sickling in sickle cell disease (SCD).[1] Increased ATP levels improve RBC health and survival.[1] These multimodal effects make this compound a promising therapeutic agent for various hemolytic anemias, including SCD and anemia associated with myelodysplastic syndromes (MDS).

These application notes provide an overview of the use of this compound in combination with other anemia therapies, based on available preclinical and clinical data. Detailed protocols for key experiments are also provided to guide researchers in this field.

Data Presentation

The following tables summarize the quantitative data from clinical trials of this compound. It is important to note that while clinical trials have allowed for the concomitant use of certain other anemia therapies, specific subgroup analyses detailing the efficacy and safety of these combinations are not yet widely available. The data presented here primarily reflect the overall outcomes of this compound treatment.

Table 1: Efficacy of this compound (FT-4202) in Sickle Cell Disease (Phase 1 Study)

| Parameter | Treatment Group (FT-4202 300 mg daily for 14 days, n=7) | Placebo Group (n=2) |

| Hemoglobin Increase > 1 g/dL | 6 out of 7 patients (86%) | Not Reported |

| Median Hemoglobin Increase | 1.2 g/dL | Not Reported |

| Change in 2,3-DPG Levels | Reduced | Not Reported |

| Change in ATP Levels | Increased | Not Reported |

| Change in Reticulocyte Counts | Decreased | Not Reported |

| Data from a Phase 1 study in patients with Sickle Cell Disease. |

Table 2: Efficacy of this compound in Lower-Risk Myelodysplastic Syndromes (Phase 2a Study)

| Parameter | This compound 5 mg QD |

| Patients with Low Transfusion Burden (n=10) | |

| Transfusion Independence (≥8 consecutive weeks) | 4 out of 10 patients (40%) |

| Total Treated Patients (n=22) | |

| Hemoglobin Response (≥1.5 g/dL increase at 16 weeks) | 1 out of 22 patients |

| Data from a Phase 2a study in patients with anemia due to Lower-Risk Myelodysplastic Syndromes.[2] |

Signaling Pathway

The mechanism of action of this compound involves the activation of the enzyme pyruvate kinase-R (PKR), a key regulator of the final step in glycolysis within red blood cells.

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound in Combination with Hydroxyurea on Sickle Cell Blood Samples

Objective: To assess the in vitro effects of this compound, alone and in combination with hydroxyurea, on red blood cell health and sickling parameters in blood samples from patients with sickle cell disease.

Materials:

-

Whole blood samples from patients with SCD (with appropriate consent and ethical approval).

-

This compound (FT-4202) stock solution.

-

Hydroxyurea stock solution.

-

Cell culture medium (e.g., RPMI 1640).

-

Deoxygenation chamber or gas mixture (e.g., 95% N2, 5% CO2).

-

Flow cytometer.

-

ATP assay kit.

-

2,3-DPG assay kit.

-

Microscope with imaging capabilities.

Methodology:

-

Sample Preparation:

-

Collect whole blood in heparinized tubes.

-

Wash RBCs three times with phosphate-buffered saline (PBS).

-

Resuspend RBCs to a 10% hematocrit in cell culture medium.

-

-

Treatment Incubation:

-

Prepare treatment groups:

-

Vehicle control.

-

This compound alone (at various concentrations).

-

Hydroxyurea alone (at a clinically relevant concentration).

-

This compound and hydroxyurea in combination.

-

-

Incubate RBC suspensions with the respective treatments for 24 hours at 37°C.

-

-

Deoxygenation and Sickling Analysis:

-

After incubation, expose a subset of the treated RBCs to hypoxic conditions in a deoxygenation chamber for 2 hours.

-

Fix the cells with glutaraldehyde.

-

Analyze the morphology of at least 200 cells per sample under a microscope to determine the percentage of sickled cells.

-

-

Biochemical Assays:

-

From the remaining normoxic cell suspensions, lyse the RBCs.

-

Measure intracellular ATP levels using a commercially available ATP assay kit according to the manufacturer's instructions.

-

Measure intracellular 2,3-DPG levels using a commercially available 2,3-DPG assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the percentage of sickled cells, ATP levels, and 2,3-DPG levels between the different treatment groups.

-

Use appropriate statistical tests to determine the significance of any observed differences.

-

Protocol 2: Clinical Trial Protocol for this compound in Patients with Sickle Cell Disease on Stable Hydroxyurea Therapy

Objective: To evaluate the safety and efficacy of this compound as an add-on therapy to stable-dose hydroxyurea in patients with sickle cell disease.

Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

Patient Population:

-